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The research provides quantitative measures of pazufloxacin's penetration into specific human tissues,

which is critical for evaluating its efficacy in treating infections at those sites.

Table 1: Pazufloxacin Tissue Penetration in Human Studies

Tissue Dose Matrix/Measurement
Penetration Ratio
(Tissue/Plasma)

Key Findings Source

Prostate 500 mg IV Cmax 0.82 Good prostatic

penetration;
supports use

for prostatitis.

[1]

500 mg IV AUC0–1.5 0.80 [1]

1000 mg IV Cmax 0.99 [2] [1]

1000 mg IV AUC0–1.5 0.98 [2] [1]

Skin
(Suction
Blister
Fluid)

Information
in primary

literature

N/A The full text of the
article is required for

specific quantitative
data.

Models
penetration into

skin and
extracellular

fluid.

[3]
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Beyond tissue concentrations, achieving specific PK/PD targets is crucial for bactericidal effect. The

following table summarizes the PK/PD targets for pazufloxacin against Pseudomonas aeruginosa from an in

vivo infection model.

Table 2: In Vivo PK/PD Target Values for Pazufloxacin vs. P. aeruginosa

PK/PD
Index

Static Effect 1 log10 Kill 2 log10 Kill
Correlation
(R²)

Source

fAUC₂₄/MIC 46.1 63.8 100.8 0.72 [4]

fCmax/MIC 5.5 7.1 10.8 0.65 [4]

fT > MIC Not primary

driver

Not primary

driver

Not primary

driver

0.28 [4]

Abbreviations: fAUC₂₄/MIC: Ratio of the area under the free drug concentration-time curve over 24 hours to

the Minimum Inhibitory Concentration; fCmax/MIC: Ratio of maximum free drug concentration to MIC; fT

> MIC: Time that the free drug concentration remains above the MIC.

Experimental Protocols for Key Studies

Here are the detailed methodologies from the core studies that generated the data above.

Human Prostate Tissue Penetration Study [2] [1]

Objective: To determine the concentration of pazufloxacin in human prostate tissue and assess
target attainment for prostatitis.

Subjects: Patients with prostatic hypertrophy scheduled for transurethral resection of the prostate
(TURP).

Dosing & Sampling: Patients received a 0.5-hour intravenous infusion of either 500 mg (n=23) or
1000 mg (n=25) of pazufloxacin prior to surgery. Blood plasma and prostate tissue samples were

collected concurrently between 0.5 and 1.5 hours after the start of the infusion.
Bioanalysis: Drug concentrations in both plasma and prostate tissue were determined using High-

Performance Liquid Chromatography (HPLC).
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PK/PD Analysis: Non-compartmental analysis was performed. A three-compartment pharmacokinetic

model (central, peripheral, prostate) was developed. Monte Carlo simulations were used to estimate
the probability of achieving the PK/PD targets (AUC/MIC = 100 and Cmax/MIC = 8) in prostate tissue

against various MIC values.

In Vivo PK/PD Study in a Murine Thigh Infection Model [4]

Infection Model: The study used a neutropenic mouse thigh infection model. Mice were infected with
Pseudomonas aeruginosa (strain ATCC 27853).

Dosing Regimen: Pazufloxacin was administered to the infected mice at various doses (2.5, 10,
and 40 mg/kg) to achieve a range of drug exposures.

PK Analysis: Serum concentrations of pazufloxacin were measured over time using HPLC. The
data was used to calculate PK parameters (Cmax, AUC) and, using the measured protein binding, the

free drug concentrations.
PD Analysis: The bacterial burden in the thighs was quantified and reported as log10 colony-forming

units (CFU) per thigh.
PK/PD Integration: The antibacterial effect (change in log10 CFU) was linked to three PK/PD indices

(fAUC24/MIC, fCmax/MIC, and fT > MIC) using nonlinear regression to determine which index best
predicted efficacy and to establish the target values for various levels of bacterial kill.

Visualizing Experimental Workflows and PK/PD
Relationships

The following diagrams illustrate the core experimental workflow and the established PK/PD relationship for

pazufloxacin.
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Prostate Penetration Study Workflow  [2] [1]

Patient Population:
Men with prostatic

hypertrophy

Intervention:
IV pazufloxacin

(500 mg or 1000 mg)

Sample Collection:
Plasma & prostate tissue
(0.5 - 1.5 hrs post-dose)

Bioanalysis:
HPLC concentration

measurement

Data Analysis:
Non-compartmental &

3-compartment PK modeling

Simulation:
Monte Carlo for

target attainment

Click to download full resolution via product page

Human prostate tissue penetration study workflow.
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In Vivo PK/PD Relationship  [4]

PK Input:
Serum concentration-time

profile (HPLC)

PK/PD Index Calculation:
fAUC₂₄/MIC & fCmax/MIC

PD Input:
Minimum Inhibitory

Concentration (MIC)

PK/PD Modeling:
Link indices to effect

(Nonlinear regression)

PD Effect Measurement:
Bacterial load in
thigh (log₁₀ CFU)

Target Attainment:
Establish values for

static, 1-log, 2-log kill

Click to download full resolution via product page

In vivo PK/PD analysis establishes target values for efficacy.

Key Implications for Research and Development

Dosing Strategy for Prostatitis: The excellent prostate penetration and PK/PD modeling support
high-dose regimens (e.g., 1000 mg every 12 hours) to achieve bactericidal effects against common

pathogens in prostatitis [2] [1].
Concentration-Dependent Killing: Pazufloxacin exhibits concentration-dependent bacterial killing.

The primary drivers of efficacy are fAUC₂₄/MIC and fCmax/MIC, not fT>MIC. This is similar to other
fluoroquinolones and supports dosing strategies that maximize peak concentration and total exposure

[4].
Addressing Resistance: The defined PK/PD targets and Monte Carlo simulation methods are

valuable tools for designing dosing regimens that can suppress the emergence of resistance,
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particularly for tough pathogens like P. aeruginosa [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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